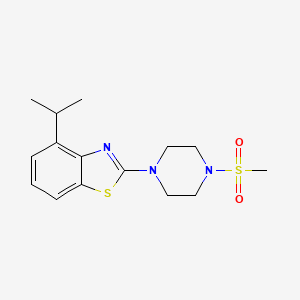

![molecular formula C14H13N3S B6475985 N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2640822-10-0](/img/structure/B6475985.png)

N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine” is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which are structurally similar to the compound , has been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis

The molecular structure of “N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine” has a molecular formula of C12H9N3S, an average mass of 227.285 Da, and a monoisotopic mass of 227.051712 Da .Chemical Reactions Analysis

The chemical reactions of thiazolo[3,2-a]pyrimidines have been studied . These compounds possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The thiazolo[4,5-c]pyridine scaffold has demonstrated potent antitumor effects. Researchers have explored derivatives of this compound as potential anticancer agents. Their ability to interfere with tumor cell growth, metastasis, and angiogenesis makes them promising candidates for cancer therapy .

Antibacterial Properties

Thiazolo[4,5-c]pyridines also exhibit antibacterial activity. These compounds have been investigated for their ability to inhibit bacterial growth and combat infections. Their unique structural features make them interesting targets for developing new antibiotics .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Thiazolo[4,5-c]pyridine derivatives have shown anti-inflammatory properties by modulating key pathways involved in inflammation. Researchers are exploring their potential as anti-inflammatory drugs .

Purine Bioisosteres

The thiazolo[4,5-c]pyridine ring system resembles purine, a fundamental component of nucleic acids. This similarity allows researchers to design molecules that mimic purine-based compounds. These bioisosteres can be used in drug discovery to target purine-binding sites in proteins .

Optoelectronic Applications

Thiazole-based compounds, including thiazolo[4,5-c]pyridines, exhibit interesting optical and electrical properties. They are used in organic light-emitting diodes (OLEDs) and other organic optoelectronic devices. Their π-conjugated structure makes them valuable for creating efficient light-emitting materials .

Nonlinear Optical Materials

Thiazolo[4,5-c]pyridines can be functionalized to create nonlinear optical materials. By introducing substituents, researchers can tailor their electronic properties. These materials find applications in areas such as optical communication and laser technology .

Wirkmechanismus

Target of Action

N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a derivative of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .

Mode of Action

It is known that thiazolo[4,5-b]pyridines exhibit a broad spectrum of pharmacological activities . They are able to interact with a wide range of receptor targets, which may be crucial for their physiological action .

Biochemical Pathways

Thiazolo[4,5-b]pyridines are known to possess a broad spectrum of pharmacological activities . They have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Zukünftige Richtungen

Thiazolopyridines, including “N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine”, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests potential future directions for the development and study of this compound.

Eigenschaften

IUPAC Name |

N-(1-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-10(11-5-3-2-4-6-11)16-14-17-12-9-15-8-7-13(12)18-14/h2-10H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXFETIUXRKXNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC3=C(S2)C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B6475910.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,2-oxazole-5-carboxamide](/img/structure/B6475917.png)

![1-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol](/img/structure/B6475928.png)

![8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane](/img/structure/B6475930.png)

![6-chloro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine](/img/structure/B6475931.png)

![3-chloro-4-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6475935.png)

![6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole](/img/structure/B6475943.png)

![2-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6475949.png)

![5-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,3-benzoxazole](/img/structure/B6475954.png)

![N-(3-chlorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B6475969.png)

![6-chloro-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoxaline](/img/structure/B6475972.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B6475978.png)

![3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6475992.png)